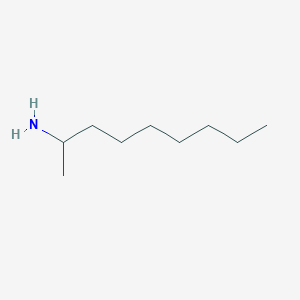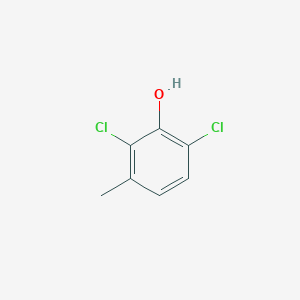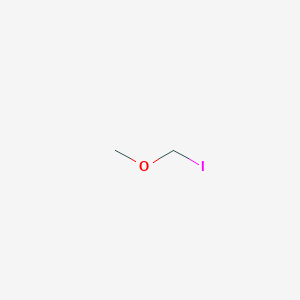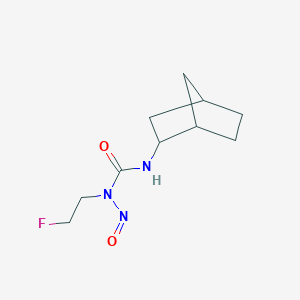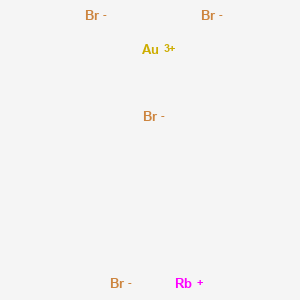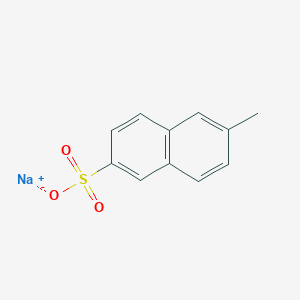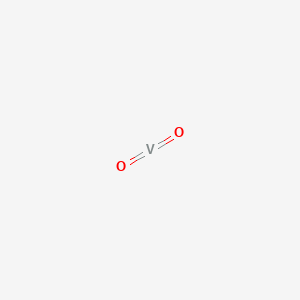
Vanadium dioxide
Overview
Description
Synthesis Analysis
- Ultrafast Synthesis : VO₂ can be synthesized ultrafast under ambient conditions using laser direct writing on a V₅S₈ canvas. This method enables simultaneous synthesis and patterning of VO₂, crucial for micro- and nanoscale heterojunction devices (Wang et al., 2021).
- Hydrothermal Synthesis : Another approach is the hydrothermal synthesis of vanadium oxides, including VO₂, emphasizing layer and 3-dimensional structures. This method is essential for materials with potential electrochemical and magnetic properties (Chirayil, Zavalij, & Whittingham, 1998).
Molecular Structure Analysis
VO₂ has a rutile structure where each vanadium is surrounded by an octahedral arrangement of oxygen atoms. This structure is crucial for understanding its phase transition and electrical properties (Heckingbottom & Linnett, 1962).
Chemical Reactions and Properties
Vanadium oxides, including VO₂, can form mixed-valence oxo clusters, exhibiting unique properties like antiferromagnetic coupling and electrochemical activity, relevant for various applications (Suber, Bonamico, & Fares, 1997).
Physical Properties Analysis
VO₂ undergoes a dramatic semiconductor-to-metal transition at about 68°C, accompanied by significant changes in infrared reflectivity and resistivity. These properties have implications for electronic and photonic device applications (Chain, 1991).
Chemical Properties Analysis
- Electrochemical Properties : VO₂'s electrochromic properties, along with its reversible reaction with lithium, make it a candidate for applications like lithium batteries (Chirayil, Zavalij, & Whittingham, 1996).
- Vanadium Oxides Synthesis : Synthesis of various vanadium oxides, including VO₂, from a single polyol route demonstrates its versatile chemical properties, which are significant for exploring its electrochromic, thermochromic, and magnetic characteristics (Mjejri, Rougier, & Gaudon, 2017).
Scientific Research Applications
Thermochromic Materials and Metal-Insulator Transition (MIT) : VO2 is known for its thermochromic properties, where it changes color with temperature due to a metal-insulator transition (MIT). This transition occurs at a relatively low temperature, making VO2 suitable for applications like thermal sensors and intelligent materials (Souza et al., 2020).
Smart Window Applications : VO2-based smart films or coatings are significant for energy conservation. They undergo a reversible crystalline structural transition influencing infrared transmittance and reflectance. However, challenges exist in commercial applications due to high phase transition temperature and low environmental stability (Shahzad et al., 2022).
Electrochromic Films : VO2 exhibits electrochromism, which is the modulation of optical properties under an applied voltage. This property is used in electrochromic films for various applications (Mjejri et al., 2022).
Energy Conversion : Nanostructured vanadium oxides, including VO2, are studied extensively for energy conversion. They are used in chemical energy sources, solar energy, and heat energy conversions due to their interactions with molecules and ions, catalytic activities, and electron correlations (Liu et al., 2017).
Photonics and Plasmonics : VO2's metal-insulator transition (MIT) enables its use in ultra-compact devices with low power consumption, such as TE and TM pass polarizers in photonics and plasmonics (Sanchez et al., 2015).
Optical and Optoelectronic Devices : The reversible semiconductor-metal phase transition of vanadium oxides, especially VO2, makes them suitable for electronic and optical switching devices, chemical sensors, and energy-conserving coatings (Chain, 1991).
Bolometric Photodetection : Vanadium oxide's temperature-dependent resistivity makes it a key material for bolometric photodetection. This property is enhanced with the integration of silver nanorods for wavelength and polarization sensitivity (Takeya et al., 2018).
Terahertz Wave Applications : VO2 is used in multifunctional metasurfaces for terahertz waves, combining broadband absorption and polarization conversion. This application benefits from VO2's phase transition properties (Yan et al., 2020).
Photocatalysis : Surprisingly, certain structures of VO2 show photocatalytic activity in hydrogen production, offering potential for commercial applications as photoassisted hydrogen generators (Wang et al., 2008).
Pharmacological and Toxicological Research : The dual character of vanadium, including VO2, with both beneficial and harmful effects, makes it a subject of interest in pharmacological and toxicological research (Ścibior et al., 2016).
Mechanism of Action
Target of Action
Vanadium dioxide (VO2) primarily targets thermochromic smart window materials . It has been widely investigated due to its unique properties, such as its ability to modulate solar transmission . It also targets thin films and nanostructures and has been used in surface coating, sensors, and imaging .
Mode of Action
VO2 exhibits a metal-insulator transition (MIT) . This transition is characterized by a change from a room-temperature monoclinic insulating phase to a high-temperature rutile metallic phase . The phase transition of VO2 is accompanied by sudden changes in conductance and optical transmittance . This unique property allows VO2 to be used in a variety of applications, including memory devices, phase-change switches, passive radiative cooling applications, aerospace communication systems, and neuromorphic computing .
Biochemical Pathways
While VO2 is primarily used in materials science, vanadium compounds have been shown to have biochemical effects. For instance, vanadium acts as an insulin mimetic and enhances glucose and lipid metabolism when administered at lower doses . It inhibits the intracellular enzyme protein tyrosine phosphatase, facilitating the uptake of glucose inside the cell .
Pharmacokinetics
It’s known that the properties of vo2 can be influenced by doping with other elements . For example, doping VO2 with tungsten (W) reduces the transition temperature, while doping with gallium (Ga) can increase it .
Result of Action
The primary result of VO2’s action is its phase transition . At temperatures below 67°C, VO2 has a monoclinic crystal structure. When heated to more than 67°C, it transitions to a tetragonal structure . At the same temperature, crystalline VO2 converts from an electrical insulator to a conductor . This property has been used to create new field-effect transistors .
Action Environment
The action of VO2 is highly dependent on environmental factors. For instance, the phase transition temperature can be influenced by external stimuli such as heat or stress . Moreover, the properties of VO2 can be modulated by the physiological environment, such as pH and redox conditions . In water, vanadium forms either aqua-complexes or oxo-cations with typical colors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dioxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMUEUJTSXQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VO2, O2V | |
| Record name | Vanadium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065194 | |
| Record name | Vanadium oxide (VO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.940 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystalline solid; Insoluble in water; [MSDSonline] | |
| Record name | Vanadium dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8223 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12036-21-4 | |
| Record name | Vanadium dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium oxide (VO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium oxide (VO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium oxide (VO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes vanadium dioxide unique compared to other materials exhibiting metal-insulator transitions?
A1: While other materials undergo IMT, VO2 stands out due to its transition temperature (around 68°C) being close to room temperature. [] This proximity to ambient conditions makes VO2 highly attractive for practical applications where temperature control is crucial.
Q2: How does the phase transition in VO2 manifest in its optical properties?
A2: The IMT in VO2 triggers a dramatic change in its optical properties, specifically a significant decrease in infrared (IR) transmittance. [] In its insulating state, VO2 is transparent to IR, while in its metallic state, it becomes reflective to IR.
Q3: What is the significance of this compound's tunable refractive index?
A3: VO2's refractive index can be precisely controlled by manipulating its temperature within the transition region. [] This tunability opens doors for applications in dynamic optical devices, such as optical switches and modulators.
Q4: How can the transition temperature of VO2 be adjusted?
A4: Doping with elements like tungsten or molybdenum is a common method to modify the IMT temperature of VO2. [, ] This doping disrupts the Peierls pairing, influencing the transition temperature to better suit specific applications.
Q5: What are some common methods for synthesizing this compound thin films?
A5: Various methods are employed for VO2 thin film synthesis, including sputtering, [, , , ] sol-gel dip coating, [] atomic layer deposition (ALD), [] and rapid thermal oxidation. [] The choice of method depends on the desired film quality, scalability, and cost-effectiveness.
Q6: Why is controlling the stoichiometry crucial during this compound thin film preparation?
A6: Maintaining precise stoichiometry is vital to achieve the desired phase transition properties in VO2 films. [] Even slight deviations can significantly impact the transition temperature, hysteresis width, and optical modulation depth.
Q7: How can selective deposition of this compound be achieved?
A7: Selective area deposition of VO2 can be achieved using techniques like metal-organic chemical vapor deposition (MOCVD). By carefully controlling the precursor flow and substrate conditions, VO2 growth can be confined to specific areas, enabling the fabrication of patterned structures. []
Q8: What challenges arise in fabricating this compound nanostructures, and how are they addressed?
A8: Fabricating VO2 nanostructures requires precise control over dimensions and morphology. Top-down approaches, like nanomachining the substrate before or after film deposition, have been successful in creating VO2 nanostructures with dimensions down to 100 nm, preserving their phase transition behavior. []
Q9: What makes this compound a promising material for infrared camouflage?
A9: VO2's ability to transition between states with drastically different IR reflectivity makes it suitable for active infrared camouflage. [] By controlling the temperature and thus the phase of VO2, the emissivity of the material can be modulated, enabling dynamic camouflage against IR detection.
Q10: How is this compound employed in terahertz (THz) wave manipulation devices?
A10: VO2's phase transition significantly impacts its interaction with THz waves. [, , , , ] This property is exploited in devices like THz modulators, absorbers, and polarization converters. The transition between insulating and metallic states allows for dynamic control over the transmission, reflection, and polarization of THz radiation.
Q11: How can this compound contribute to energy-saving applications?
A11: Thermochromic smart windows utilize VO2's ability to modulate IR transmission based on temperature. [] These windows can potentially reduce energy consumption by controlling the amount of solar heat entering buildings, adapting to changing weather conditions.
Q12: What are the advantages of using this compound in optical switches compared to other materials?
A12: VO2-based optical switches offer ultrafast switching speeds, operating on a femtosecond scale. [] This speed, combined with the significant change in optical properties during the phase transition, makes VO2 attractive for high-speed optical communication and data processing applications.
Q13: How does the integration of this compound with metasurfaces enhance device functionality?
A13: Integrating VO2 with metasurfaces allows for dynamic control over the properties of electromagnetic waves. [, , , , , ] The phase transition of VO2 can be used to tune the resonance frequency, absorption, and polarization conversion capabilities of metasurfaces, leading to reconfigurable and multifunctional devices.
Q14: What insights do computational studies offer into the behavior of this compound?
A14: Computational methods, like density functional theory (DFT), help investigate the electronic structure and phase transition mechanism in VO2. [, ] These studies contribute to a deeper understanding of the interplay between structural, electronic, and optical properties, guiding the development of tailored VO2 materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



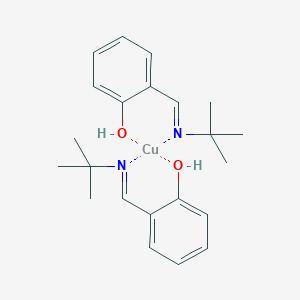
![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

